molecular formula C20H16ClF2N3O B2385866 N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-92-5

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2385866
CAS RN: 900001-92-5
M. Wt: 387.81
InChI Key: VXXYTHPPNAZEQT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H16ClF2N3O and its molecular weight is 387.81. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Synthesis

Compounds with structures closely related to the given chemical have been synthesized and analyzed for their structural properties. For instance, research on compounds with chlorophenyl and difluorophenyl groups, as part of their structure, focuses on understanding their crystallographic characteristics and how modifications in their structure can affect their physical and chemical properties. This foundational knowledge is crucial for further applications in various fields of research (Kant et al., 2012).

Pharmacological Activities

Related compounds have been investigated for their antimicrobial, antifungal, and potential inhibitory activities against various biological targets. For example, derivatives of pyrazinecarboxamides have shown promising antimycobacterial and antifungal activities, suggesting potential applications in developing new therapeutic agents against specific bacterial and fungal strains (Doležal et al., 2010). These studies highlight the importance of structural modifications in enhancing biological activity and specificity.

Molecular Interactions and Mechanisms

Investigations into the interactions between similar compounds and biological targets can provide insights into their mechanisms of action. For instance, the study of how these compounds bind to specific receptors or enzymes, and their impact on biological pathways, is crucial for drug design and development. This area of research involves both experimental and computational approaches to predict and confirm the binding affinities and activities of these compounds (Shim et al., 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O/c21-14-3-1-4-15(12-14)24-20(27)26-10-9-25-8-2-5-18(25)19(26)13-6-7-16(22)17(23)11-13/h1-8,11-12,19H,9-10H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXYTHPPNAZEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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